

# The Discovery and Isolation of Onychocin B from Onychocola sclerotica: A Technical Guide

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## Compound of Interest

Compound Name: *Onychocin B*

Cat. No.: B10822055

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## Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Onychocin B**, a cyclic tetrapeptide produced by the fungus *Onychocola sclerotica*. **Onychocin B** has been identified as a selective blocker of the cardiac L-type calcium channel (Ca<sub>v</sub>1.2), indicating its potential as a lead compound in cardiovascular drug discovery. This document details the fermentation of *Onychocola sclerotica*, the extraction and purification of **Onychocin B**, and the analytical methods used for its structural elucidation and biological characterization. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

## Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, cyclic peptides have garnered significant interest in drug discovery due to their conformational rigidity and enhanced metabolic stability compared to their linear counterparts. *Onychocola sclerotica*, a fungus belonging to the order Arachnomycetales, has been identified as a producer of a novel class of cyclic tetrapeptides, including **Onychocin B**. These compounds represent the first secondary metabolites to be reported from this fungal order<sup>[1]</sup>.

**Onychocin B** is a non-ribosomally synthesized peptide that has demonstrated noteworthy activity as a cardiac calcium channel blocker[1]. Specifically, it inhibits the Ca<sub>v</sub>1.2 channel, a key player in the regulation of cardiac and smooth muscle contraction. This targeted activity, coupled with a lack of cytotoxicity and inhibition of the hERG potassium channel, positions **Onychocin B** as a promising candidate for further investigation in the development of novel cardiovascular therapeutics[1].

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in **Onychocin B** and related compounds. It consolidates the available information on its discovery, isolation protocols, and pharmacological properties.

## Discovery of **Onychocin B**

The discovery of **Onychocin B** was the result of a screening program aimed at identifying novel secondary metabolites from fungal extracts. Researchers at the Fundación MEDINA in Spain isolated three new cyclic tetrapeptides from the fermentation broth of *Onychocola sclerotica*[1]. While the original publication refers to these compounds as 1-3, subsequent literature has referred to them as Onychocins. For the purpose of this guide, we will focus on the compound identified as cyclo-(N-MePhe-Val-N-MePhe-Ile), which we will refer to as **Onychocin B**, based on its reported biological activity.

The initial discovery involved the cultivation of *Onychocola sclerotica* in a nutrient-rich medium, followed by the extraction of the fermentation broth and subsequent chromatographic separation of the crude extract. The structures of the isolated compounds were elucidated using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. The absolute configuration of the constituent amino acids was determined using Marfey's method[1].

## Experimental Protocols

The following sections provide a detailed methodology for the production, isolation, and characterization of **Onychocin B** from *Onychocola sclerotica*, based on the available scientific literature.

## Fungal Strain and Fermentation

- Microorganism: *Onychocola sclerotica*

- Fermentation Medium: A nutrient-rich broth is utilized to promote the growth of the fungus and the production of secondary metabolites. While the exact composition from the original study is not detailed in the available abstracts, a typical fungal fermentation medium would consist of a carbon source (e.g., glucose, malt extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
- Fermentation Conditions: The fungus is cultured under aerobic conditions with agitation to ensure proper aeration and nutrient distribution. The fermentation is typically carried out for a period of several days to weeks, depending on the growth rate of the fungus and the kinetics of secondary metabolite production.

## Extraction and Isolation

The isolation of **Onychocin B** from the fermentation broth is a multi-step process involving extraction and chromatographic purification.

- Extraction: The whole fermentation broth is typically extracted with an organic solvent such as ethyl acetate. The organic phase, containing the secondary metabolites, is then separated from the aqueous phase and the mycelia. The solvent is evaporated under reduced pressure to yield a crude extract.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate **Onychocin B**.
  - Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to separate compounds based on polarity.
  - High-Performance Liquid Chromatography (HPLC): The fractions containing the target compound are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient elution system of water and acetonitrile, often with a modifier such as trifluoroacetic acid (TFA).

## Structural Elucidation

The chemical structure of **Onychocin B** was determined using modern spectroscopic techniques.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
- NMR Spectroscopy: One-dimensional (<sup>1</sup>H and <sup>13</sup>C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure of the cyclic peptide, including the sequence of amino acid residues.
- Marfey's Method: To determine the absolute stereochemistry of the amino acid residues, the purified peptide is hydrolyzed to its constituent amino acids. These are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyzed by HPLC, comparing the retention times to derivatized amino acid standards of known configuration.

## Quantitative Data

The following tables summarize the key quantitative data for **Onychocin B**.

Table 1: Physicochemical Properties of **Onychocin B**

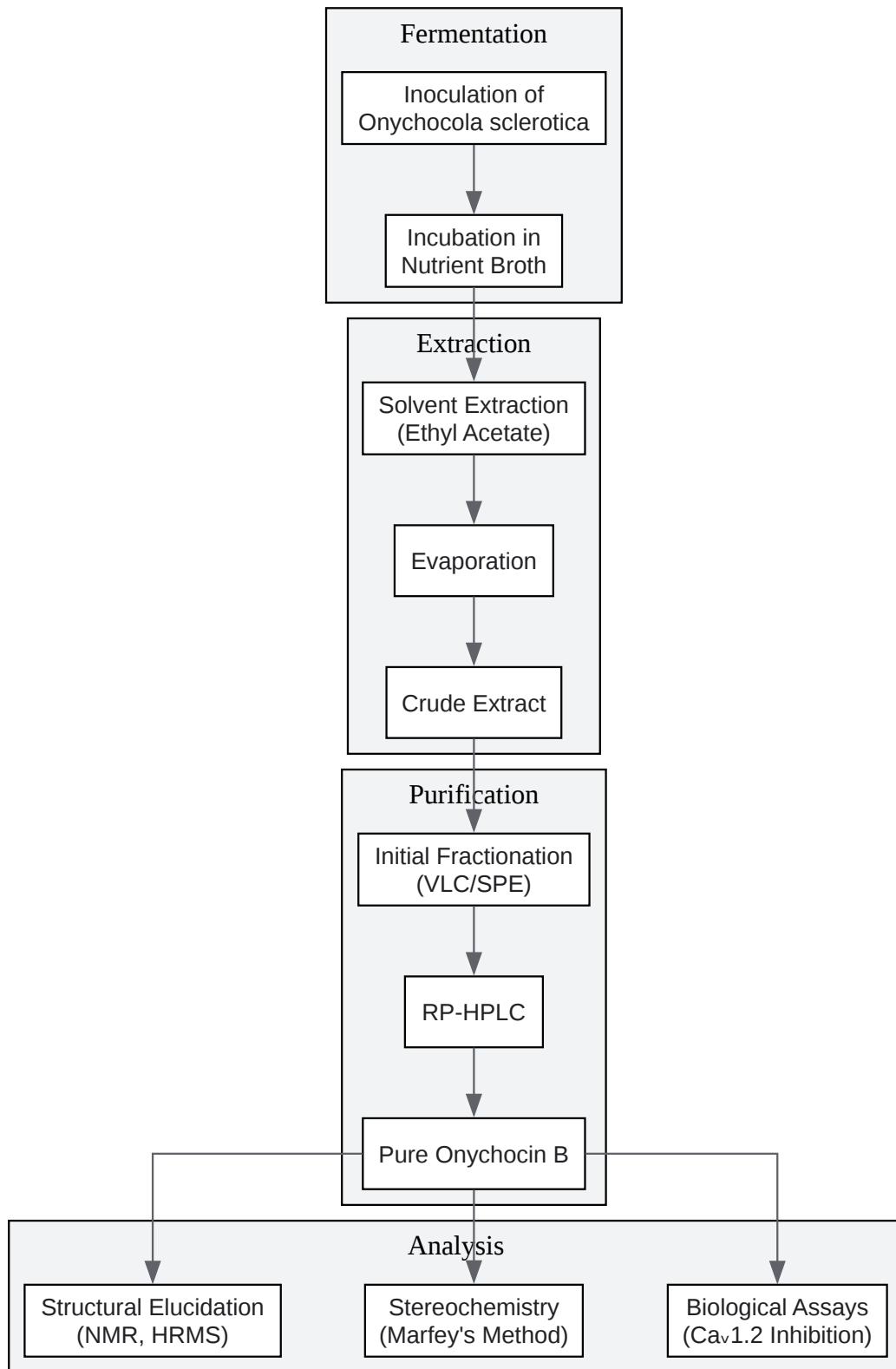
Property	Value
Molecular Formula	C <sub>32</sub> H <sub>44</sub> N <sub>4</sub> O <sub>4</sub>
Molecular Weight	564.72 g/mol
Amino Acid Composition	N-Me-L-Phe, L-Val, N-Me-L-Phe, L-Ile

Table 2: Pharmacological Profile of **Onychocin B**

Parameter	Value	Reference
Target	Ca <sub>v</sub> 1.2 (Cardiac L-type Calcium Channel)	[1]
IC <sub>50</sub>	7.1 μM	[1]
Selectivity	No inhibition of hERG potassium channel	[1]
Cytotoxicity	Not cytotoxic	[1]

## Visualizations

The following diagrams illustrate the key processes and pathways related to **Onychocin B**.



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Caption: Experimental workflow for the isolation and characterization of **Onychocin B**.

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Caption: Proposed mechanism of action of **Onychocin B** on the Ca<sub>v</sub>1.2 calcium channel.

## Conclusion

**Onychocin B**, a cyclic tetrapeptide from *Onychocola sclerotica*, represents a novel chemical scaffold with promising pharmacological activity as a selective Ca<sub>v</sub>1.2 calcium channel blocker. This technical guide has outlined the key methodologies for its discovery, isolation, and characterization. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and cardiovascular drug discovery. Further investigation into the synthesis, structure-activity relationships, and *in vivo* efficacy of **Onychocin B** and its analogs is warranted to fully explore its therapeutic potential.

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## References

- 1. Isolation and structural elucidation of cyclic tetrapeptides from *Onychocola sclerotica* - PubMed [pubmed.ncbi.nlm.nih.gov]
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